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molecular formula C13H15ClN2O2 B176542 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride CAS No. 109402-03-1

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Cat. No. B176542
M. Wt: 266.72 g/mol
InChI Key: VKDIEQYRKUUCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07012074B2

Procedure details

3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride (39 g, 0.11 mol; from step (c) above) was added to a suspension of 10% Pd/C (500 mg) in methanol (500 mL) under a blanket of N2. The N2 atmosphere was exchanged for H2 (one atmosphere of pressure). The reaction was stirred vigorously overnight. The catalyst was removed by filtration and the filtrate concentrated in vacuo to afford 28.3 g (96%) of the sub-title compound as a light tan solid.
Name
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:9]1[C:15](=[O:16])[CH:14]2[N:17](CC3C=CC=CC=3)[CH:11]([CH2:12][CH2:13]2)[C:10]1=[O:25])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N#N>CO.[Pd]>[ClH:1].[CH2:2]([N:9]1[C:10](=[O:25])[CH:11]2[NH:17][CH:14]([CH2:13][CH2:12]2)[C:15]1=[O:16])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride
Quantity
39 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2CC2=CC=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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